molecular formula C22H20N2O B12450384 N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline

Cat. No.: B12450384
M. Wt: 328.4 g/mol
InChI Key: GPOLVRIZLLMMCX-UHFFFAOYSA-N
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Description

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a carbazole moiety and a methoxyaniline group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 4-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, in an ethanol solvent. The mixture is refluxed for several hours to ensure complete reaction, resulting in the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of 9-ethyl-9H-carbazole-3-carbaldehyde and 4-methoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that can exhibit unique chemical and physical properties. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(4-methoxyphenyl)acetohydrazide
  • N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(4-methylphenyl)acetohydrazide

Uniqueness

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline is unique due to its specific combination of a carbazole moiety and a methoxyaniline group. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C22H20N2O/c1-3-24-21-7-5-4-6-19(21)20-14-16(8-13-22(20)24)15-23-17-9-11-18(25-2)12-10-17/h4-15H,3H2,1-2H3

InChI Key

GPOLVRIZLLMMCX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC)C4=CC=CC=C41

Origin of Product

United States

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